

# Nerol Oxide: A Technical Guide to its Discovery, Synthesis, and Chemical Profile

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## Compound of Interest

Compound Name: *Nerol oxide*

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## Abstract

**Nerol oxide**, a monoterpenoid with a characteristic floral and green aroma, is a significant compound in the flavor and fragrance industries. This document provides a comprehensive technical overview of **nerol oxide**, detailing its historical discovery, isolation from natural sources, and the evolution of its synthetic methodologies. It includes a thorough compilation of its physicochemical and spectroscopic data, detailed experimental protocols for key synthetic routes, and visual representations of reaction pathways to serve as a valuable resource for researchers, chemists, and professionals in drug development and chemical synthesis.

## Introduction

**Nerol oxide**, systematically named 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a naturally occurring monoterpenoid found in various essential oils, including those of Bulgarian rose and grape juice.<sup>[1]</sup> Its unique olfactory profile, described as a powerful greenish-spicy note reminiscent of geranium, has made it a valuable ingredient in perfumery.<sup>[1]</sup> Beyond its aromatic properties, **nerol oxide** has garnered interest for its potential anti-inflammatory and antioxidant activities, making it a subject of research in medicinal chemistry.<sup>[2]</sup> This guide delves into the scientific journey of **nerol oxide**, from its initial identification to the sophisticated synthetic methods developed for its production.

## History of Discovery and Isolation

The investigation into **nerol oxide** began in the mid-20th century, with early studies focusing on its synthesis.<sup>[3]</sup> Natural sources of **nerol oxide** were later identified, with the compound being isolated from the peels of Clausena lansium (wampee).<sup>[2][3]</sup> Its structure was meticulously elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including HMQC, HMBC, COSY, and NOESY, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).<sup>[2][3]</sup>

Interestingly, **nerol oxide** exists as a racemic mixture in many natural sources, such as geranium oils.<sup>[3]</sup> This observation was supported by feeding experiments with deuterium-labeled neryl glucoside in Pelargonium species, which demonstrated the plant's ability to convert the precursor into racemic **nerol oxide**, leading to its classification as a "natural racemate".<sup>[3]</sup>

## Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is crucial for its identification, characterization, and application. The following tables summarize the key quantitative data for **nerol oxide**.

**Table 1: Physicochemical Properties of Nerol Oxide**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O	[2][4][5]
Molecular Weight	152.23 g/mol	[3][4]
Appearance	Colorless to light yellow liquid	[2][5]
Odor	Floral, orange blossom, green, sweet	[2][5]
Boiling Point	201.0 - 202.0 °C @ 760 mmHg	[2][4][5]
Density	0.945 g/cm <sup>3</sup>	[2]
Refractive Index	1.450 - 1.490 @ 20 °C	[2]
Solubility	Insoluble in water; soluble in alcohol	[2]
Flash Point	70.56 °C	[5]

**Table 2: Spectroscopic Data for Nerol Oxide**

Spectroscopic Technique	Key Data Points	Reference
Mass Spectrometry (GC-MS, EI)	Molecular Ion ( $M^+$ ): m/z 152. Key Fragment Ions: m/z 68.0 (99.99%), 83.0 (64.78%), 67.0 (52.53%), 41.0 (29.51%), 85.0 (24.35%)	[3][4]
$^{13}\text{C}$ NMR (in $\text{CDCl}_3$ )	Chemical Shifts ( $\delta$ , ppm) reported for the 3,6-dihydro-2H-pyran ring and attached methyl and 2-methylprop-1-enyl groups.	[3]
$^1\text{H}$ NMR	Used to identify proton environments, chemical shifts, and coupling patterns for establishing atomic connectivity.	[3]
Fourier-Transform Infrared (FTIR) Spectroscopy	Provides a unique vibrational "fingerprint" of the molecule, used for functional group identification.	[3]

## Synthesis of Nerol Oxide: Historical and Modern Methodologies

The synthesis of **nerol oxide** has been a subject of academic and industrial interest for decades, leading to the development of various synthetic routes.

### Early Synthetic Approaches

Initial syntheses of racemic **nerol oxide** were reported by Ohloff and colleagues in 1964 and 1965.[3] One of their methods involved the photosensitized air oxidation of nerol, followed by reduction and acid-catalyzed cyclization of the resulting diol.[3][6] Another early approach by Ohloff involved the epoxidation of nerol, followed by a multi-step sequence including reaction with dimethylamine, oxidation, pyrolysis, and finally, acid-catalyzed cyclization.[3][6]

In 1970, Tyman and Willis reported a total synthesis involving the reaction of 3-methyl-2-butenal with 3-methyl-3-butanol in the presence of an acid.[1][3][6] Later, in 1980, a method was disclosed for producing **nerol oxide** through the reduction of 3,7-diethyl-1-octen-3-ol-5-one with lithium aluminum hydride, followed by cyclization.[3]

The synthesis of optically active **nerol oxide** was also an early goal. In 1980, Ohloff et al. described a nine-step reaction sequence to synthesize optically active **nerol oxide** from (–)-(R)-linalool.[3]

## Detailed Experimental Protocols

The following protocols provide detailed methodologies for key synthetic routes to **nerol oxide**.

This process involves a three-step reaction starting from the monoterpenene nerol.[6]

### Step 1: Haloalkoxylation of Nerol

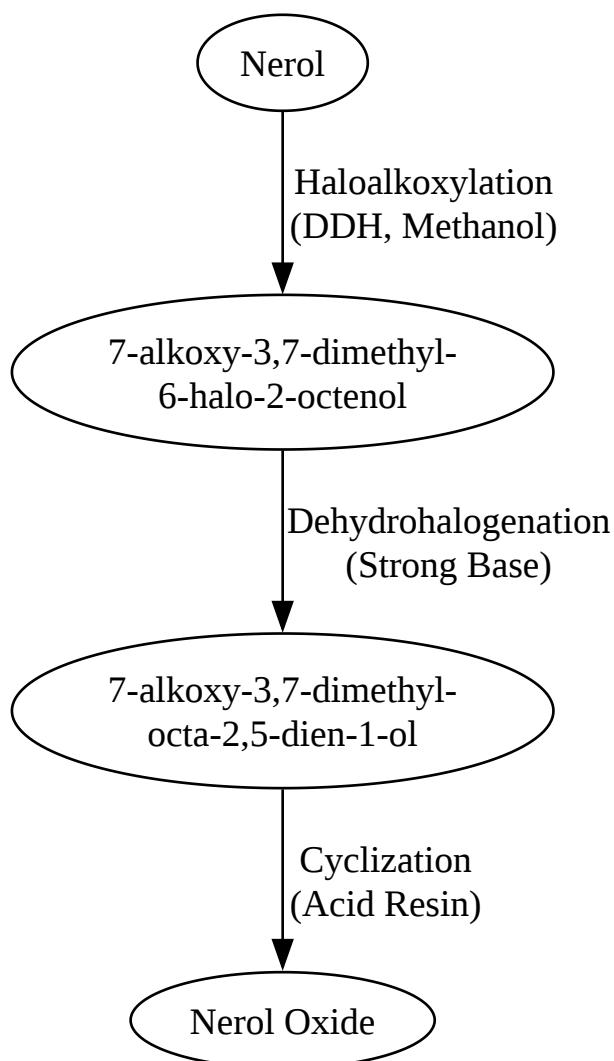
- Dissolve commercial nerol (50.0 g, 0.324 mol, 95% purity) in anhydrous methanol (150 mL) in a flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.[1][6]
- Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DDH) (50.0 g, 0.174 mol) in small portions with vigorous stirring while maintaining the temperature between 10–15 °C under a nitrogen atmosphere.[1][6]
- After the complete addition of DDH, stir the reaction mixture for an additional hour.[1][6]
- Upon reaction completion, pour the mixture into cold water in a separating funnel and extract with ethyl acetate (3 x 50 mL).[1]
- The combined organic layers are washed, dried, and concentrated to yield 7-alkoxy-3,7-dimethyl-6-halo-2-octenol.

### Step 2: Dehydrohalogenation

- The halogenated product from Step 1 is treated with a strong base or alkali to induce dehydrohalogenation.[6]
- This step yields 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.[6]

## Step 3: Cyclization

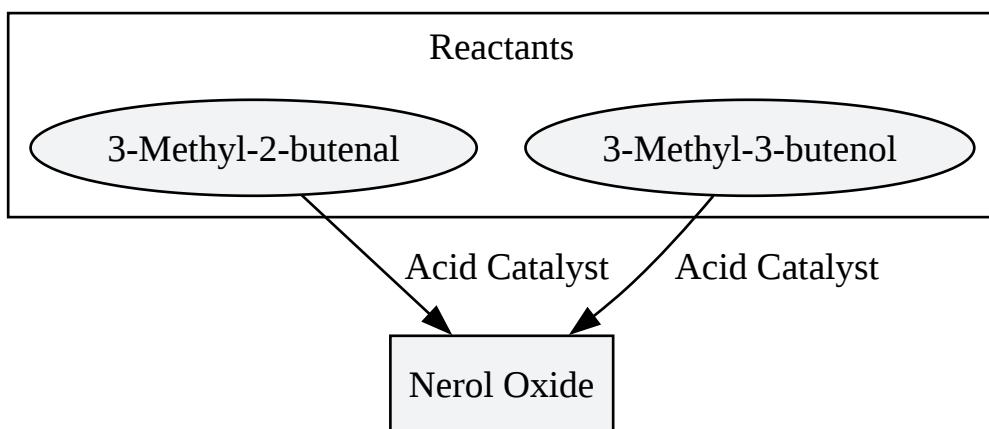
- Dissolve the 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol (40.0 g, 0.20 mol) obtained from Step 2 in acetone (100 mL) in a round-bottom flask.[6]
- Add Amberlite Plus 120 resin (15.0 g) to the flask and stir the reaction mixture at 10 °C for 2 hours.[6]
- Monitor the reaction completion by TLC. Once complete, remove the resin by filtration.
- Distill the solvent under vacuum to obtain crude **nerol oxide**.
- Purify the crude product by steam distillation to furnish pure **nerol oxide**.[6]



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This method represents a significant contribution to the total synthesis of **nerol oxide**.<sup>[1][3]</sup>

- Combine 3-methyl-2-butenal and 3-methyl-3-butenol in a reaction vessel.
- Introduce an acid catalyst to the mixture.
- The reaction proceeds to form **nerol oxide**. (Further details on reaction conditions and purification would require consulting the original publication by Tyman and Willis, 1970).

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## Stereochemistry and Enantioselective Synthesis

**Nerol oxide** possesses a chiral center at the C-2 position of its pyran ring.<sup>[3]</sup> The determination of the absolute configuration and the development of enantioselective syntheses have been important areas of research.

The absolute configuration at C-2 has been determined through enantioselective synthesis and chromatographic methods.<sup>[3]</sup> Enantioselective gas chromatography (GC) using a chiral stationary phase has been employed to separate the enantiomers, establishing that the (2R)-enantiomer elutes before the (2S)-enantiomer.<sup>[3]</sup>

Synthetic efforts have successfully produced both **(-)-(S)-nerol oxide** and **(+)-(R)-nerol oxide** with high optical purity (91%) through the dehydration of specific hydroxy ethers.<sup>[3]</sup>

## Conclusion

**Nerol oxide** stands as a monoterpenoid of significant interest due to its desirable aromatic qualities and potential biological activities. Its journey from initial synthetic explorations to its isolation from natural sources and the subsequent development of more refined and stereoselective synthetic routes showcases the progress in natural product chemistry. The detailed physicochemical and spectroscopic data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and application of this versatile molecule in various scientific and industrial domains.

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